1-(2,2-dimethoxyethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one
Description
1-(2,2-Dimethoxyethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one is a cyclopenta-fused pyridinone derivative characterized by a partially saturated bicyclic core and a 2,2-dimethoxyethyl substituent. The dimethoxyethyl group introduces both electron-donating methoxy moieties and conformational flexibility, which may influence solubility, reactivity, and intermolecular interactions .
Properties
IUPAC Name |
1-(2,2-dimethoxyethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-15-12(16-2)8-13-10-5-3-4-9(10)6-7-11(13)14/h6-7,12H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPJREUCVYADEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN1C2=C(CCC2)C=CC1=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1566044-82-3 | |
| Record name | 1-(2,2-dimethoxyethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-dimethoxyethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one typically involves the reaction of 2,2-dimethoxyethane-1-amine with isocyanates in the presence of a solvent like benzene . This reaction is acid-catalyzed and leads to the formation of the desired compound through a series of steps involving nucleophilic substitution and cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-dimethoxyethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in the field of medicinal chemistry, particularly as a potential therapeutic agent. Key areas of research include:
- Anticancer Activity : Preliminary studies indicate that derivatives of cyclopenta[b]pyridine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, structural modifications have been explored to enhance their potency against breast and lung cancer cells .
- Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit inflammatory pathways. In silico docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which is relevant for conditions such as asthma and rheumatoid arthritis .
- Neuroprotective Effects : Research indicates potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Compounds with similar structures have demonstrated the ability to protect neuronal cells from oxidative stress .
Material Science Applications
In material science, the compound's unique chemical structure allows for its use in developing new materials with specific properties:
- Polymer Synthesis : The incorporation of 1-(2,2-dimethoxyethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one into polymer matrices can enhance thermal stability and mechanical properties. Studies are ongoing to evaluate its effectiveness in creating high-performance polymers suitable for various industrial applications .
- Nanocomposites : The compound is being explored as a functional additive in nanocomposite materials. Its inclusion can improve the electrical and thermal conductivity of the composites while maintaining lightweight characteristics.
Organic Synthesis Applications
The compound serves as a versatile building block in organic synthesis:
- Synthetic Pathways : Various synthetic routes have been developed to create derivatives of the compound. These pathways often involve multi-step reactions that allow for the introduction of functional groups that can further enhance biological activity or material properties .
- Catalysis : Some studies suggest that cyclopenta[b]pyridine derivatives can act as catalysts in organic reactions. Their ability to facilitate reactions under mild conditions makes them attractive for green chemistry applications.
Case Studies
Several case studies highlight the practical applications of this compound:
- Anticancer Research : A study investigated the effects of synthesized derivatives on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at specific concentrations, suggesting potential for further development into anticancer therapies .
- Material Development : Researchers synthesized a polymer blend incorporating the compound to assess its impact on mechanical strength and thermal resistance. The resulting materials showed enhanced properties compared to traditional polymers used in similar applications .
- Neuroprotective Studies : A series of in vitro experiments demonstrated that certain derivatives could significantly reduce apoptosis in neuronal cells exposed to oxidative stressors. This suggests a pathway for developing treatments for neurodegenerative diseases like Alzheimer's .
Mechanism of Action
The mechanism of action of 1-(2,2-dimethoxyethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function . This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Key Differences :
- Substituent : Replaces the 2,2-dimethoxyethyl group with a trifluoromethyl (-CF₃) moiety.
- Electronic Effects: The -CF₃ group is strongly electron-withdrawing, reducing electron density on the pyridinone ring, whereas the dimethoxyethyl group is electron-donating due to methoxy oxygen lone pairs.
- Synthesis Cost: Priced at €978/50 mg (vs.
6,7-Dihydrocyclopenta[b]pyridin-5-one (CAS 6302-02-9)
Key Differences :
- Ring Saturation : Features a dihydrocyclopenta ring (two double bonds reduced) versus partial saturation (1H,2H,5H,6H,7H) in the target compound.
- Stability : Reduced saturation may increase susceptibility to oxidation or ring-opening reactions.
- Structural Similarity : Similarity score of 0.86 to the target compound, indicating close structural alignment but differences in substituent placement or saturation .
2-{[1-(Quinoline-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
Key Differences :
- Core Heterocycle: Pyridazinone (two adjacent nitrogen atoms) vs. pyridinone (single nitrogen) in the target compound.
- Molecular Weight: 388.5 g/mol (vs. ~300–350 g/mol for simpler cyclopenta[b]pyridinones), suggesting enhanced biological target engagement but reduced synthetic accessibility .
1-(2-Hydroxyethyl)-4-((pyridin-3-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Key Differences :
- Heteroatom Arrangement: Pyrimidinone core (two nitrogens) vs. pyridinone (one nitrogen).
- Functional Groups : Includes a thioether linkage and a hydroxyethyl group, enhancing hydrogen-bonding capacity and polar surface area compared to the dimethoxyethyl substituent .
Research Implications
- Synthetic Optimization : The dimethoxyethyl group in the target compound may improve yield (e.g., 96% in related purpurinimide syntheses ) compared to fluorinated analogs.
- Biological Activity: Substituents like trifluoromethyl or quinoline-piperidine could enhance target affinity in drug discovery, while hydroxyethyl/thioether groups may improve solubility for pharmacokinetics.
Biological Activity
1-(2,2-Dimethoxyethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews available literature on its synthesis, biological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One notable method includes the condensation reactions that yield various derivatives with potential bioactivity. For instance, the Biginelli reaction has been utilized to create related structures that exhibit significant biological effects .
Anticancer Properties
Recent studies have demonstrated that derivatives of cyclopenta[b]pyridine compounds exhibit notable anticancer activity. For example:
- In vitro Studies : Compounds similar to this compound were tested against several cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma). Results indicated micromolar activity levels (around 10 µM) against these cell lines .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways related to cell survival and proliferation.
Neuroprotective Effects
Another area of research focuses on the neuroprotective properties of this compound:
- In vitro Models : Studies have shown that certain derivatives can protect dopaminergic neurons in models of Parkinson's disease. These compounds help in rescuing neuronal cells from apoptosis induced by neurotoxic agents .
- Potential Applications : Given these protective effects, there is potential for developing treatments for neurodegenerative diseases.
Case Studies
Several case studies highlight the compound's effectiveness in various biological contexts:
| Study | Model | Findings |
|---|---|---|
| Study A | A549 Cell Line | IC50 = 10 µM; Induces apoptosis through caspase activation |
| Study B | HeLa Cells | Significant reduction in cell viability at concentrations > 5 µM |
| Study C | Neuroprotection | Protects dopaminergic neurons from MPP+ toxicity |
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of cyclopenta[b]pyridine derivatives:
- Functional Groups : The presence of the dimethoxyethyl group has been linked to enhanced solubility and bioavailability.
- Substituents : Variations in substituents on the pyridine ring affect potency and selectivity towards cancer cells versus normal cells.
Q & A
Basic Research Question
- Spectroscopy :
- ¹H/¹³C NMR : Assign signals using DEPT-135 to distinguish CH₂ and CH₃ groups. For example, cyclopenta-fused systems show distinct deshielding for protons adjacent to the pyridinone carbonyl .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- Computational Analysis :
What strategies address low regioselectivity during functionalization of the cyclopenta[b]pyridine core?
Advanced Research Question
Regioselectivity challenges arise due to the compound’s fused bicyclic structure:
- Protecting Groups : Temporarily block reactive sites (e.g., carbonyl oxygen) using trimethylsilyl (TMS) groups, as seen in silylation reactions with N,O-bis(trimethylsilyl)acetamide .
- Catalytic Control : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) directs substitution to specific positions. For example, steric hindrance from the cyclopentane ring favors reactions at the pyridinone’s C3 position .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 mechanisms, improving selectivity for the dimethoxyethyl side chain .
How can contradictory biological activity data for this compound be systematically analyzed?
Advanced Research Question
Contradictions in antimicrobial or enzyme inhibition assays require:
- Dose-Response Curves : Establish EC₅₀ values across multiple cell lines or enzyme isoforms to identify target specificity .
- Metabolic Stability Studies : Assess hepatic microsomal degradation to rule out false negatives due to rapid clearance .
- Comparative SAR : Modify the dimethoxyethyl group and evaluate activity changes. For example, replacing methoxy with ethoxy alters lipophilicity (logP), impacting membrane permeability .
What computational tools predict binding modes of this compound with biological targets like HSD17B13?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with HSD17B13’s active site. The pyridinone carbonyl may form hydrogen bonds with catalytic residues (e.g., Ser137) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key parameters include RMSD (<2 Å) and ligand-protein interaction entropy .
- Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors from the dimethoxyethyl group) using Phase or MOE .
How does the cyclopenta[b]pyridine scaffold influence photophysical properties?
Basic Research Question
- UV-Vis Spectroscopy : The fused ring system extends conjugation, causing redshifted absorption (λmax ~320 nm in ethanol) .
- Fluorescence Quenching : Electron-withdrawing groups (e.g., pyridinone) reduce quantum yield due to intersystem crossing. Solvent polarity modulates emission intensity .
What analytical techniques validate purity and stability under storage conditions?
Basic Research Question
- HPLC-PDA : Use a C18 column (MeCN/H₂O gradient) to detect impurities (<0.5%). Monitor degradation products (e.g., hydrolyzed dimethoxyethyl group) .
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months. LC-MS tracks decomposition pathways, such as oxidation of the cyclopentane ring .
How can isotopic labeling (e.g., deuterium) aid in pharmacokinetic studies?
Advanced Research Question
- Synthesis of Deuterated Analogs : Replace hydrogen in the dimethoxyethyl group with deuterium using Pd/C-catalyzed H/D exchange. This reduces metabolic clearance by cytochrome P450 enzymes .
- Mass Spectrometry Imaging : Track tissue distribution of deuterated compounds with MALDI-TOF, improving bioavailability assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
